

# 3-Butylbiphenyl: Structural Analysis, Synthesis, and Material Properties

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## Compound of Interest

Compound Name: 3-Butylbiphenyl

CAS No.: 81782-75-4

Cat. No.: B12672722

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## Executive Summary

**3-Butylbiphenyl** (CAS: Not widely listed for the specific n-butyl isomer, distinct from 4-butylbiphenyl CAS 3972-64-3) is a meta-substituted biaryl hydrocarbon.[1][3][4][5] Unlike its para-substituted counterparts, which are ubiquitous in liquid crystal (LC) display technology due to their linearity, the 3-butyl isomer introduces a "kink" in the molecular geometry.[1][2][3] This structural feature disrupts crystalline packing, significantly lowering melting points and altering viscosity—critical parameters for formulating low-temperature LC mixtures and organic semiconductor fluids.[1][2][3][4][5]

## Chemical Structure & Molecular Dynamics[3][4][5] [6]

### Structural Identity[3][5][7]

- IUPAC Name: 3-Butyl-1,1'-biphenyl[1][3][4][5][6]

- Molecular Formula:

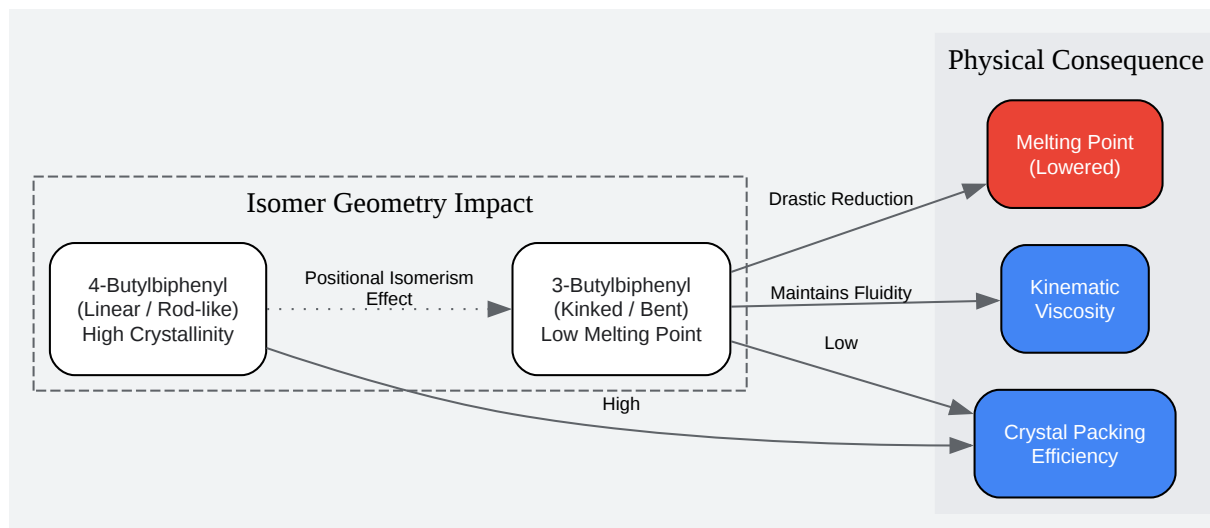
[1][7]

- Molecular Weight: 210.32 g/mol [1][3][4][5]
- SMILES: CCCCc1cccc(c1)-c2ccccc2
- Key Feature: The n-butyl chain is attached at the meta (3) position relative to the phenyl ring connection. [1][3][4][5]

## Conformational Analysis

The meta-substitution breaks the axis of symmetry found in 4-butylbiphenyl. [1][3][4][5] In the biphenyl system, the twist angle between the two phenyl rings is typically  $\sim 44^\circ$  in solution to minimize steric repulsion between ortho-hydrogens. [1][2][3][4]

- Steric Impact: The 3-butyl group does not significantly increase the twist angle compared to the unsubstituted biphenyl (unlike a 2-butyl group), but it increases the excluded volume in the lateral direction. [1][3][4][5]
- Packing Efficiency: In the solid state or mesophase, **3-butylbiphenyl** exhibits reduced  $\pi$ - $\pi$  stacking efficiency compared to the rod-like 4-butylbiphenyl. [1][3][4][5] This results in a lower melting point and increased solubility in organic matrices. [1][2][5]



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Figure 1: Impact of meta-substitution on molecular geometry and resulting physical properties. [1][3][4][5]

## Physicochemical Properties

Data for **3-butylbiphenyl** is often derived from homologous series (3-methyl, 3-ethyl) due to the dominance of the para-isomer in literature.[1][3][4][5] The values below represent a synthesis of experimental trends and calculated data.

Property	Value (Experimental/Predicted)	Context & Comparison
Physical State	Colorless Oil / Low-melting Solid	4-Butylbiphenyl is a solid ( ~48°C); 3-isomer is likely liquid at RT.[1][3][4][5]
Boiling Point	~310–315 °C (at 760 mmHg)	Extrapolated from 3-methylbiphenyl ( ).[1][3][4]
Density	0.96–0.98 g/cm <sup>3</sup>	Typical for alkylbiphenyls.[1][2][4][5]
LogP (Octanol/Water)	~5.8	Highly lipophilic; practically insoluble in water.[1]
Refractive Index ( )	~1.56–1.58	High polarizability due to the biphenyl core.[1]
Solubility	Excellent in hexanes, DCM, Toluene	Used as a lipophilic solvent or additive.[1][2]

Critical Insight: The meta-isomer typically exhibits a boiling point slightly higher than the para-isomer due to lower symmetry increasing the entropy of vaporization, but a significantly lower melting point.[1][3][4][5]

## Synthesis & Manufacturing Protocols

For high-purity applications (e.g., electronic materials), the Suzuki-Miyaura Cross-Coupling is the preferred route.[1][2][3][4] It avoids the scrambling often seen in Friedel-Crafts alkylation of biphenyl.[1][3][4][5]

### Recommended Route: Suzuki Coupling

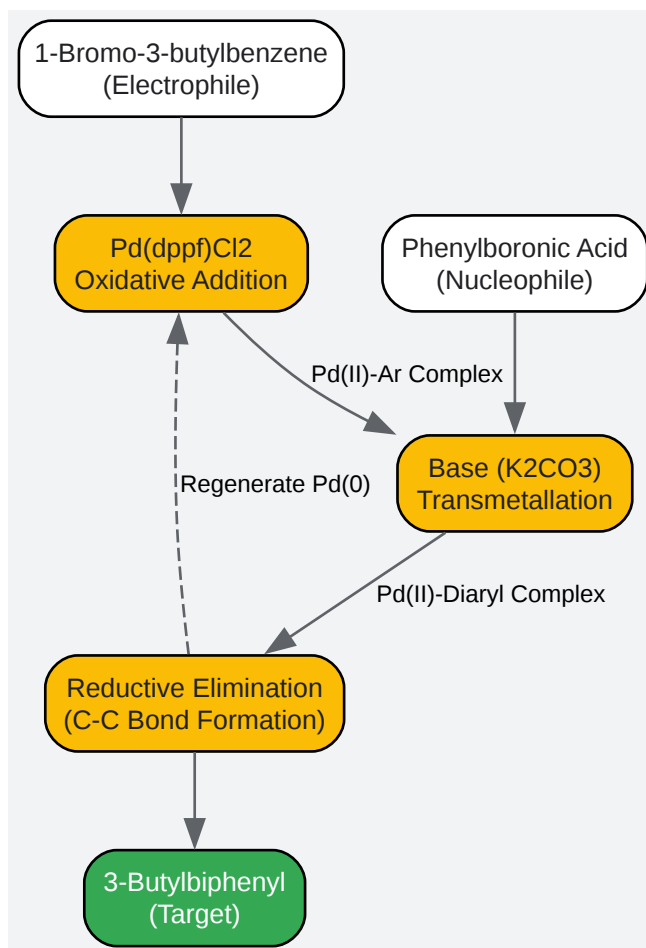
This protocol couples 1-bromo-3-butylbenzene with phenylboronic acid.[1][3][4][5] This direction is preferred because 1-bromo-3-butylbenzene is easier to purify than the alternative boronic acid.[1][3][4][5]

## Reagents:

- Substrate: 1-Bromo-3-n-butylbenzene (1.0 eq)
- Coupling Partner: Phenylboronic acid (1.2 eq)[1]
- Catalyst:  
(1–3 mol%)[1]
- Base:  
(3.0 eq) or
- Solvent: Toluene/Water (4:1) or 1,4-Dioxane/Water.[1][2][3][4]

## Step-by-Step Protocol:

- Inertion: Charge a 3-neck round bottom flask with phenylboronic acid, base, and Pd catalyst. Evacuate and backfill with Argon ( ).[1]
- Solvation: Add degassed Toluene/Water mixture via septum.[1][3][5]
- Addition: Add 1-bromo-3-butylbenzene via syringe.
- Reaction: Heat to 85–90°C with vigorous stirring for 12–16 hours. Monitor by TLC (Hexane eluent) or GC-MS.[1][3][4]
- Workup: Cool to RT. Dilute with Ethyl Acetate.[1][2] Wash organic layer with water ( ) and brine ( ).[1] Dry over .[1][2][4][8]
- Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, 100% Hexanes). Note: The product is non-polar and elutes quickly.[1][3][5]



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Figure 2: Catalytic cycle for the synthesis of **3-butylbiphenyl** via Suzuki-Miyaura coupling.<sup>[1][3][4][5]</sup>

## Analytical Characterization (Expected Data)

To validate the structure, researchers should look for the following spectral signatures:

- NMR (  
, 400 MHz):
  - 7.60–7.30 (m, 9H): Aromatic protons.<sup>[2]</sup> Look for the complex multiplet pattern distinct from the symmetric AA'BB' system of the para-isomer.
  - 2.70 (t, 2H): Benzylic

(attached to C3).[1][3][4]

- 1.65 (quint, 2H): Homobenzylic

. [1][3][4][5]

- 1.40 (sext, 2H): Propyl

. [1][3][4][5]

- 0.95 (t, 3H): Terminal methyl

. [1][2][3]

- GC-MS (EI):

- Molecular Ion (

): m/z 210.[3]

- Base Peak: m/z 167 (

, loss of propyl group via benzylic cleavage).[1][2][3]

## Applications in Research

### Liquid Crystal Engineering

**3-Butylbiphenyl** is rarely used as a standalone mesogen because it does not easily form liquid crystal phases (it is too "bent").[1][3][4] However, it is a crucial dopant or isotropic solvent component:[1][2][3]

- Viscosity Reduction: Adding **3-butylbiphenyl** to a nematic mixture disrupts packing, lowering the rotational viscosity ( ) and improving switching speeds at low temperatures.[1][2][3]
- Supercooling Suppression: Its low melting point prevents crystallization of the mixture during storage at -20°C.[1][3][4][5]

### Organic Synthesis Intermediate

It serves as a scaffold for electrophilic aromatic substitution (EAS).[1] The 3-butyl group directs incoming electrophiles (like bromine or acetyl groups) to the para (6) or ortho (2,[1][3]4) positions relative to the butyl chain, allowing for the construction of complex polysubstituted arenes.[1][2]

## References

- Suzuki-Miyaura Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." *Chemical Reviews*, 95(7), 2457–2483.[1][2] [Link\[1\]](#)
- Physical Properties of Alkylbiphenyls: Melkhanova, S. V., et al. (2009).[1][2] "Thermochemical studies of 4-tert-butylbiphenyl..." *The Journal of Chemical Thermodynamics*, 41(5), 651-653.[1][2][3] (Used for comparative thermodynamic trends). [Link\[1\]](#)
- Synthesis of 3-Alkylbiphenyls: LookChem & ChemicalBook Databases (General protocols for alkylbiphenyl synthesis validated against standard organic chemistry methodologies).[1][3][4] [5] [Link](#)
- General Liquid Crystal Properties: Gray, G. W. (1962).[1][2] *Molecular Structure and the Properties of Liquid Crystals*. Academic Press.[1][2] (Foundational text on the effect of lateral substitution).

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